Cbz-O-benzyl-alpha-methyl-D-Tyr

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Medicinal Chemistry

The twenty canonical amino acids that form the building blocks of proteins offer a remarkable but finite chemical diversity. Non-canonical amino acids, which are not among the standard twenty, vastly expand this repertoire, providing chemists with a powerful toolkit to modulate the properties of peptides and proteins. thedailyscientist.orgnih.govacs.org The incorporation of ncAAs can confer enhanced stability against enzymatic degradation, improve pharmacokinetic profiles, and allow for the introduction of novel functionalities. thedailyscientist.orgresearchgate.net These unique attributes are increasingly recognized for their potential in developing new drugs and biological therapeutics. nih.gov By introducing specific modifications to an amino acid's structure, researchers can fine-tune its chemical and physical properties, leading to the creation of peptides with tailored functions. thedailyscientist.orgrsc.org This approach has been instrumental in generating more "drug-like" proteins and peptides, capable of addressing a wide range of therapeutic challenges. nih.gov

Overview of Tyrosine Modifications in Peptide Chemistry and Bio-conjugation Strategies

Tyrosine, with its phenolic side chain, is a particularly attractive target for chemical modification in peptide and protein chemistry. nih.govcreative-biolabs.com Its unique reactivity allows for a variety of bio-conjugation strategies, which are methods used to link different molecules together. nih.govnih.gov These strategies are crucial for applications such as attaching fluorescent dyes for imaging, linking drugs to antibodies to create antibody-drug conjugates (ADCs), and developing novel biomaterials. nih.govcreative-biolabs.com Compared to other commonly modified amino acids like lysine (B10760008) and cysteine, tyrosine is less abundant on protein surfaces, which can allow for more site-specific modifications. creative-biolabs.com This selectivity is a significant advantage in creating well-defined and homogeneous bioconjugates. creative-biolabs.comresearchgate.net Various chemical methods have been developed to exploit the reactivity of the tyrosine side chain, enabling the formation of stable linkages under mild, biocompatible conditions. nih.govprinceton.edu

Rationale for α-Methylation and D-Configuration in Amino Acid Design for Enhanced Stability and Conformational Control

The specific structural features of Cbz-O-benzyl-alpha-methyl-D-Tyr—namely, the α-methylation and the D-configuration—are deliberately designed to impart desirable properties to peptides.

α-Methylation: The addition of a methyl group to the alpha-carbon (the central carbon atom) of an amino acid has profound effects on peptide structure and stability. This modification restricts the conformational freedom of the peptide backbone, promoting the formation of specific secondary structures like helices. nih.gov This conformational constraint can lead to enhanced biological activity. Furthermore, α-methylation provides steric hindrance that can protect the peptide bond from being cleaved by proteases, thereby increasing the peptide's metabolic stability and prolonging its therapeutic effect. researchgate.netnih.gov The methylation of proteins is a natural process involved in regulating various cellular functions, and chemists have adopted this strategy to improve the properties of synthetic peptides. wikipedia.orgcnio.es

D-Configuration: Most naturally occurring amino acids are in the L-configuration. The use of their mirror-image counterparts, D-amino acids, is a powerful strategy in peptide design. Peptides incorporating D-amino acids are significantly more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave L-amino acid-containing peptides. nih.gov This increased stability can dramatically enhance the potency and half-life of peptide-based drugs. nih.gov Moreover, the incorporation of D-amino acids can be used to control the three-dimensional shape (conformation) of a peptide, which is crucial for its interaction with biological targets. nih.gov The conformational propensities of D-amino acids are generally the inverse of their L-enantiomers, providing a tool for precise structural design. nih.gov

In essence, the combination of α-methylation and a D-configuration in a single amino acid building block like this compound provides a synergistic approach to creating peptides with enhanced stability and well-defined conformations, making it a valuable tool in the development of next-generation peptide therapeutics and research probes.

Chemical Compound Focus: this compound

The strategic design of this compound incorporates several key chemical modifications to the natural amino acid tyrosine, rendering it a highly valuable building block in peptide synthesis. The carboxybenzyl (Cbz) and benzyl (B1604629) (Bzl) groups serve as protecting groups for the amine and phenol (B47542) functionalities, respectively, preventing unwanted side reactions during peptide synthesis. The α-methyl group and the D-configuration are introduced to enhance the stability and control the conformation of the resulting peptide.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C25H25NO4 |

| Molecular Weight | 403.47 g/mol |

| Appearance | White to off-white powder |

| Chirality | D-configuration |

| Protecting Groups | Carboxybenzyl (Cbz) on the amine, Benzyl (Bzl) on the phenol |

| Key Structural Feature | Methyl group on the α-carbon |

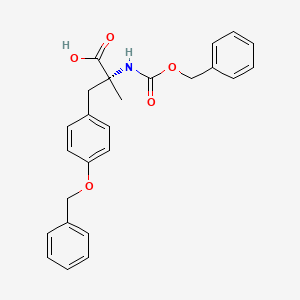

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H25NO5 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(2R)-2-methyl-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C25H25NO5/c1-25(23(27)28,26-24(29)31-18-21-10-6-3-7-11-21)16-19-12-14-22(15-13-19)30-17-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |

InChI Key |

XCKCHOCUDKLNIV-RUZDIDTESA-N |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Cbz O Benzyl Alpha Methyl D Tyr

Advanced Strategies for α-Alkylation in Amino Acid Synthesis

The introduction of a methyl group at the α-carbon of an amino acid, such as in Cbz-O-benzyl-alpha-methyl-D-Tyr, presents a significant synthetic challenge. This modification sterically hinders the α-carbon, which can influence peptide conformation and biological activity.

A primary strategy for the α-methylation of amino acids involves the generation of an enolate or an enolate equivalent from a protected amino acid precursor, followed by reaction with a methylating agent. Chiral auxiliaries are often employed to direct the stereochemical outcome of the methylation. One common approach utilizes pseudoephedrine as a chiral auxiliary to synthesize α-methylated amino acids in high diastereomeric excess. In this method, the starting amino acid is first converted to a pseudoephedrine amide. This amide can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate, which subsequently reacts with an electrophile like methyl iodide to introduce the α-methyl group. The auxiliary is then cleaved to yield the desired α-methyl amino acid.

Another well-established method involves the use of Schöllkopf's bislactim ethers, which are derived from a dipeptide such as cyclo(Val-Gly). The bislactim ether can be deprotonated and then alkylated. The stereochemistry of the alkylation is controlled by the bulky side chain of the valine residue, which directs the incoming electrophile to the opposite face of the enolate. Subsequent hydrolysis of the alkylated bislactim ether yields the α-methylated amino acid.

Achieving the desired stereochemistry at the newly formed quaternary center is paramount in the synthesis of α-methyl amino acids. Diastereoselective methods, such as those employing chiral auxiliaries like pseudoephedrine or the Evans oxazolidinones, are powerful tools for this purpose. These auxiliaries create a chiral environment that biases the approach of the methylating agent to one face of the enolate, leading to the preferential formation of one diastereomer.

Enantioselective approaches aim to directly create the desired enantiomer without the need for a chiral auxiliary that is later removed. One such method is the asymmetric Strecker synthesis, which can be adapted for the synthesis of α-methyl amino acids. This involves the reaction of a ketone with an amine and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. The use of a chiral amine or a chiral catalyst can induce enantioselectivity in the addition of the cyanide.

Catalytic enantioselective alkylation of enolates derived from glycine (B1666218) Schiff bases is another advanced strategy. In this approach, a chiral phase-transfer catalyst is used to mediate the reaction between a glycine derivative and a methylating agent, resulting in the formation of the α-methyl amino acid with high enantiomeric excess.

Enantioselective Synthesis of D-Tyrosine Derivatives

One common method for obtaining D-amino acids is through enzymatic resolution of a racemic mixture of N-acetyl amino acids. Enzymes such as D-aminoacylase can selectively hydrolyze the N-acetyl group from the D-enantiomer, allowing for its separation from the unreacted N-acetyl-L-amino acid.

Asymmetric synthesis provides a more direct route to D-tyrosine derivatives. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst can yield the D-amino acid with high enantioselectivity. The choice of chiral ligand is crucial for achieving high levels of stereocontrol.

Another powerful technique is the asymmetric Strecker synthesis, which can be tailored to produce D-amino acids. By employing a chiral catalyst or a chiral ammonia (B1221849) equivalent, the addition of cyanide to an imine derived from 4-hydroxybenzaldehyde (B117250) can proceed with high enantioselectivity to afford the precursor to D-tyrosine.

Orthogonal Protecting Group Chemistry for Multifunctional Compounds

The synthesis of complex molecules like this compound, which possess multiple reactive functional groups (amine, carboxylic acid, and phenolic hydroxyl), necessitates a sophisticated protecting group strategy. Orthogonal protecting groups are essential, as they can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.

The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal by catalytic hydrogenation. The Cbz group is typically installed by reacting the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or sodium bicarbonate, in a mixed aqueous-organic solvent system, a procedure known as the Schotten-Baumann reaction.

Alternatively, N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) or benzyl 2,4,5-trichlorophenyl carbonate can be used as Cbz-transfer agents, often providing cleaner reactions and easier purification. The choice of reagent can be influenced by the specific substrate and desired reaction conditions. The Cbz group is known for its ability to suppress racemization during peptide coupling reactions.

| Cbz Installation Reagent | Typical Base | Key Features |

| Benzyl chloroformate (Cbz-Cl) | Sodium carbonate, Sodium bicarbonate | Standard, cost-effective method. |

| N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Triethylamine, DIPEA | Milder conditions, often cleaner reactions. |

| Benzyl 2,4,5-trichlorophenyl carbonate | Triethylamine | Reactive, suitable for less nucleophilic amines. |

The phenolic hydroxyl group of tyrosine is acidic and nucleophilic, and therefore requires protection during many synthetic transformations. The benzyl (Bn) group is a common choice for protecting this hydroxyl group, as it is stable to both acidic and basic conditions and can be removed by catalytic hydrogenation, the same conditions used to remove the Cbz group.

The benzyl ether is typically formed by reacting the tyrosine derivative with benzyl bromide or benzyl chloride in the presence of a base. Common bases used for this purpose include potassium carbonate, sodium hydride, or silver(I) oxide. The choice of base and solvent can significantly impact the efficiency of the benzylation reaction. For instance, using a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) is a common and effective method.

Phase-transfer catalysis can also be employed for the benzylation of phenols, offering a milder and often more efficient alternative to traditional methods.

| Benzylation Reagent | Typical Base | Solvent |

| Benzyl bromide | Potassium carbonate | Acetone, DMF |

| Benzyl chloride | Sodium hydride | DMF, THF |

| Benzyl bromide | Silver(I) oxide | Ethyl acetate |

Selective Deprotection Strategies for Cbz and O-Benzyl Groups under Orthogonal Conditions

The orthogonal deprotection of the carbobenzyloxy (Cbz) and O-benzyl (Bn) groups is a critical consideration in the synthesis of complex molecules derived from this compound. The ability to selectively remove one group while leaving the other intact is paramount for sequential chemical modifications.

The Cbz group, a carbamate (B1207046), is generally more stable than the O-benzyl ether. reddit.com This difference in lability forms the basis of most selective deprotection strategies. While both groups can be removed by catalytic hydrogenation (e.g., Pd/C, H₂), conditions can be tailored to favor the cleavage of the O-benzyl group. reddit.comcapes.gov.br For instance, careful control of catalyst loading, hydrogen pressure, and reaction time can achieve selective deprotection of the O-benzyl ether.

Conversely, the Cbz group can be removed under conditions that leave the O-benzyl group untouched. Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have been shown to selectively deprotect N-Cbz groups in the presence of O-benzyl ethers. nih.gov This method is advantageous as it avoids the use of heavy metal catalysts and pyrophoric hydrogen gas. nih.gov Other methods for Cbz deprotection include treatment with 2-mercaptoethanol (B42355) in the presence of a base or using the Burgess reagent. organic-chemistry.orgresearchgate.net

The concept of orthogonality extends to a wider range of protecting groups that can be used in conjunction with Cbz and O-benzyl. rsc.orgbham.ac.ukthieme-connect.de For example, the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, can be used alongside the acid-labile Boc group and the hydrogenolysis-labile Cbz and benzyl groups, allowing for a multi-tiered deprotection strategy. nih.gov

Below is a table summarizing various deprotection methods and their selectivity:

| Protecting Group | Reagents and Conditions | Selectivity | Reference |

| O-Benzyl (Bn) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Can be selective over Cbz with careful control | reddit.comcapes.gov.br |

| Mild base (e.g., LiOH in THF/MeOH/H₂O) | Selective over Cbz | reddit.com | |

| Carbobenzyloxy (Cbz) | AlCl₃ in HFIP | Selective over O-benzyl | nih.gov |

| 2-Mercaptoethanol, K₃PO₄, NMP | Selective over O-benzyl | organic-chemistry.org | |

| Burgess Reagent | Selective for N-Cbz of amides | researchgate.net | |

| Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH) | Can be selective over O-benzyl | capes.gov.br | |

| Both Cbz and O-Benzyl | Strong Acid (e.g., HBr/AcOH) | Non-selective | chemicalbook.com |

| Catalytic Hydrogenation (prolonged reaction) | Non-selective | capes.gov.br |

Novel Synthetic Routes for this compound Precursors

Optimization of Solution-Phase Synthetic Protocols

The synthesis of precursors to this compound, particularly the core α-methyl-D-tyrosine structure, benefits significantly from the optimization of solution-phase protocols. chemicalbook.com Solution-phase peptide synthesis (SPPS) offers advantages in terms of scalability and purification of intermediates compared to solid-phase methods, especially for shorter peptide sequences or modified amino acids. nih.gov

Recent advancements in solution-phase synthesis focus on improving coupling efficiency, minimizing racemization, and developing more sustainable solvent systems. mdpi.comunifi.it For instance, the use of coupling reagents like T3P® (propylphosphonic anhydride) has been shown to facilitate rapid and efficient peptide bond formation with minimal epimerization. mdpi.com

The solubility of protected amino acids and growing peptide chains is a critical challenge in solution-phase synthesis. acs.org Optimization often involves the careful selection of solvents and protecting groups to maintain homogeneity throughout the reaction. acs.orgresearchgate.net The use of co-solvent mixtures, such as aqueous acetonitrile, can enhance the solubility of amino acid building blocks. acs.org

Key parameters for optimization in solution-phase synthesis include:

Coupling Reagents: Efficiency and suppression of side reactions.

Solvent Systems: Solubility of reactants and products, and environmental impact. unifi.it

Protecting Group Strategy: Ensuring compatibility with reaction conditions and ease of removal. acs.org

Reaction Time and Temperature: Balancing reaction completion with the prevention of degradation or side reactions. nih.gov

Chemo- and Regioselective Functionalization Approaches

The synthesis of α-methyl-D-tyrosine precursors often involves the chemo- and regioselective functionalization of a tyrosine scaffold. This requires precise control over which functional group reacts in a molecule with multiple reactive sites.

For example, the introduction of the α-methyl group can be achieved through various methods, often starting from a protected tyrosine derivative. The phenolic hydroxyl group of tyrosine typically requires protection (e.g., as a benzyl ether) to prevent side reactions during the alkylation of the α-carbon. organic-chemistry.org

The selective modification of the amino and carboxyl groups is controlled by the use of orthogonal protecting groups. The amino group is commonly protected with Cbz, Boc, or Fmoc, while the carboxylic acid is often protected as an ester (e.g., methyl or benzyl ester). This allows for the selective deprotection and subsequent reaction at either terminus of the amino acid.

Recent research has explored enzymatic and bio-catalyzed reactions to achieve high chemo- and regioselectivity in the modification of amino acids and peptides. acs.orgnih.gov These methods can offer advantages in terms of mild reaction conditions and high specificity.

Derivatization Strategies for Expanding Molecular Diversity from this compound

This compound serves as a versatile building block for the synthesis of a wide range of more complex molecules, particularly peptides and peptidomimetics containing unnatural amino acids. acs.org The α-methyl group imparts conformational constraints and increased resistance to enzymatic degradation, making it a valuable modification in drug discovery.

Derivatization strategies typically involve the selective deprotection of the Cbz or O-benzyl group, followed by further chemical transformations. For example:

Peptide Coupling: Following the deprotection of the Cbz group, the free amine can be coupled with other amino acids or peptide fragments to extend the peptide chain.

Modification of the Phenolic Hydroxyl Group: Selective removal of the O-benzyl group unmasks the phenolic hydroxyl, which can then be functionalized, for instance, by glycosylation or phosphorylation.

Functionalization of the Carboxylic Acid: The carboxylic acid can be converted to amides, esters, or other functional groups to modulate the properties of the molecule.

The introduction of this compound into peptides can lead to compounds with altered biological activities. For instance, the incorporation of this unnatural amino acid can influence the binding affinity of peptides to their biological targets.

Advanced Spectroscopic and Structural Elucidation of Cbz O Benzyl Alpha Methyl D Tyr

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as the most powerful tool for the complete structural assignment of Cbz-O-benzyl-alpha-methyl-D-Tyr in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing insights into connectivity and spatial arrangement.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Characterization

The ¹H and ¹³C NMR spectra provide the initial and fundamental characterization of the molecule. Based on data from structurally similar compounds, the expected chemical shifts for this compound can be predicted. For instance, studies on related protected amino acids provide a basis for assigning the various proton and carbon signals. redalyc.orgchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl (B1604629) and Cbz protecting groups, the tyrosine ring, the alpha-methyl group, and the methylene (B1212753) protons of the benzyl and Cbz groups. The absence of a proton at the alpha-carbon, due to methylation, simplifies the spectrum in that region.

The ¹³C NMR spectrum complements the proton data, with characteristic chemical shifts for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the methyl and methylene groups. Data from related compounds such as Boc-O-benzyl-L-tyrosine and various N-Cbz protected amino acids can be used to estimate the chemical shifts. chemicalbook.comorganic-chemistry.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary in experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (Cbz & Benzyl) | 7.20 - 7.50 | Multiplet |

| Aromatic (Tyr) | 6.80 - 7.10 | Multiplet |

| CH₂ (Cbz) | ~5.10 | Singlet |

| CH₂ (O-benzyl) | ~5.00 | Singlet |

| NH (Carbamate) | ~5.30 | Singlet |

| α-CH₃ | ~1.60 | Singlet |

| β-CH₂ | 2.90 - 3.20 | AB quartet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and may vary in experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~176 |

| C=O (Carbamate) | ~156 |

| Aromatic (Cbz, Benzyl, Tyr) | 115 - 137 |

| Quaternary Aromatic (Tyr-O) | ~158 |

| CH₂ (Cbz) | ~67 |

| CH₂ (O-benzyl) | ~70 |

| α-C | ~58 |

| β-C | ~37 |

| α-CH₃ | ~25 |

Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for elucidating the through-bond and through-space correlations within the molecule.

COSY (Correlation Spectroscopy) would reveal the correlations between vicinal protons. For this compound, this would primarily be useful for assigning the protons within the tyrosine aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the various fragments of the molecule, for example, showing correlations from the α-methyl protons to the α-carbon and the β-carbon, and from the benzylic protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is particularly valuable for determining the conformational preferences of the molecule, such as the orientation of the protecting groups relative to the amino acid backbone.

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the various bonds within the molecule. Information from related compounds like O-benzyl-L-tyrosine and N-Cbz-L-valyl-L-tyrosine methyl ester can be used to predict the IR spectrum. nih.govnih.gov

Table 3: Predicted IR Absorption Frequencies for this compound (Note: These are predicted values based on analogous compounds and may vary in experimental conditions.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Carbamate) | Stretching | ~3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | ~1710 |

| C=O (Carbamate) | Stretching | ~1690 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether & Ester) | Stretching | 1000 - 1300 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through characteristic pathways for protected amino acids. Common fragmentation patterns would involve the loss of the benzyl group (as a benzyl cation or radical), decarboxylation, and cleavage of the carbamate bond. Analysis of the mass spectra of related compounds such as O-benzyl-L-tyrosine and Carbobenzoxy-L-tyrosine provides a basis for predicting these fragments. nih.govnih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (Note: m/z values are for the most abundant isotopes and may vary based on ionization method.)

| Fragment | Description | Predicted m/z |

| [M+H]⁺ | Molecular Ion | 420.18 |

| [M-C₇H₇]⁺ | Loss of benzyl group | 329.12 |

| [M-CO₂]⁺ | Decarboxylation | 376.20 |

| [C₇H₇]⁺ | Benzyl cation | 91.05 |

| [C₈H₈NO₂]⁺ | Fragment from Cbz group | 150.05 |

Chiral Spectroscopic Methods for Absolute Configuration and Conformational Preferences

Chiral spectroscopic techniques are essential for confirming the absolute configuration of the stereocenter and for studying the conformational behavior of the molecule in solution.

Circular Dichroism (CD) Spectroscopy for Chiral Sense and Secondary Structure Induction

Circular dichroism (CD) spectroscopy is a powerful technique for probing the chiral environment of a molecule. For this compound, the CD spectrum would be sensitive to the D-configuration of the alpha-amino acid. The aromatic chromophores in the Cbz and benzyl groups, as well as the tyrosine side chain, would contribute to the CD signals.

Studies on peptides containing tyrosine and its derivatives have shown that CD spectroscopy can monitor conformational changes and interactions. nih.gov The introduction of the alpha-methyl group is known to restrict the conformational freedom of the peptide backbone, often inducing helical conformations in peptides. While this compound is a single amino acid derivative, its conformational preferences, influenced by the bulky protecting groups and the alpha-methyl group, can be investigated by observing the CD spectrum in different solvents. The Cotton effects observed in the CD spectrum would provide information about the preferred spatial arrangement of the chromophores, which is dictated by the D-absolute configuration.

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | N-Carbobenzyloxy-O-benzyl-alpha-methyl-D-tyrosine |

| Boc-O-benzyl-L-tyrosine | N-tert-Butoxycarbonyl-O-benzyl-L-tyrosine |

| Cbz-L-valyl-L-tyrosine methyl ester | N-Carbobenzyloxy-L-valyl-L-tyrosine methyl ester |

| O-benzyl-L-tyrosine | O-benzyl-L-tyrosine |

| Carbobenzoxy-L-tyrosine | N-Carbobenzyloxy-L-tyrosine |

| alpha-methyl-dl-tyrosine methyl ester hydrochloride | alpha-methyl-dl-tyrosine methyl ester hydrochloride |

Vibrational Circular Dichroism (VCD) Spectroscopy for Unambiguous Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that provides information about the absolute configuration and conformation of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. sigmaaldrich.com This differential absorption, which can be positive or negative, creates a unique VCD spectrum for each enantiomer, making it an ideal method for absolute stereochemical assignment.

For a molecule like this compound, the VCD spectrum would be characterized by specific bands corresponding to the vibrational modes of its various functional groups, including the carbonyl stretches of the Cbz (benzyloxycarbonyl) protecting group, the aromatic ring vibrations of the benzyl ether, and the vibrations associated with the chiral alpha-methylated amino acid backbone. The sign and intensity of these VCD bands are highly sensitive to the three-dimensional arrangement of the atoms.

In practice, the experimental VCD spectrum of a synthesized sample of this compound would be compared to the theoretically predicted spectrum for the D-configuration. nih.gov This theoretical spectrum is typically calculated using density functional theory (DFT). A good match between the experimental and calculated spectra provides a high degree of confidence in the assignment of the absolute configuration. The analysis of VCD spectra often focuses on characteristic frequency regions, such as the high-frequency region where NH and OH stretching modes appear, and the mid-frequency region where carbonyl stretching and amide bands are prominent. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of compounds. When a chiral stationary phase (CSP) is employed, HPLC becomes a powerful tool for the separation of enantiomers and the determination of enantiomeric purity. nih.gov For this compound, chiral HPLC is essential to ensure that the desired D-enantiomer is not contaminated with its L-enantiomer.

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. yakhak.org The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification.

A variety of CSPs are commercially available and have been successfully used for the separation of N-protected amino acids. sigmaaldrich.comchromatographytoday.com These include polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose), macrocyclic glycopeptide-based CSPs (e.g., teicoplanin and vancomycin), and Pirkle-type CSPs. nih.govchromatographytoday.com The choice of CSP and mobile phase is critical for achieving optimal separation. For N-Cbz protected amino acids, mobile phases often consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol. yakhak.org

The following table illustrates a hypothetical chiral HPLC method for the analysis of this compound, based on typical conditions used for similar compounds.

| Parameter | Value |

| Column | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Hypothetical Retention Time (D-enantiomer) | 12.5 min |

| Hypothetical Retention Time (L-enantiomer) | 15.2 min |

This table represents a typical, not experimentally verified, method.

By running a standard of the racemic mixture, the retention times for both the D- and L-enantiomers can be established. Subsequent analysis of a synthesized batch of this compound would allow for the calculation of its enantiomeric excess (e.e.) or enantiomeric purity.

X-ray Crystallography for Solid-State Three-Dimensional Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional electron density map of the molecule, from which the precise positions of the atoms can be determined.

For this compound, a successful crystal structure analysis would provide a wealth of information, including:

Unambiguous confirmation of the D-configuration at the chiral center.

Precise bond lengths, bond angles, and torsion angles.

The preferred conformation of the molecule in the crystalline state.

Details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.gov

While a crystal structure for this compound is not publicly available, studies on related compounds, such as DL-alpha-methyltyrosine, have been reported. researchgate.net Such studies reveal how the molecules pack in the crystal lattice and the nature of the intermolecular forces. For this compound, one would expect to observe specific conformations of the flexible Cbz and benzyl groups, which can be influenced by crystal packing forces. nih.gov

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The x, y, and z positions of each atom in the unit cell. |

| Bond Lengths & Angles | Precise geometric parameters of the molecule. |

| Torsion Angles | The conformation of flexible parts of the molecule. |

Computational Chemistry Approaches to Predict and Validate Conformational Landscapes

Computational chemistry provides a powerful complement to experimental techniques by allowing for the exploration of the conformational landscape and energetic properties of a molecule. For a flexible molecule like this compound, with multiple rotatable bonds, numerous conformations are possible.

Using methods such as molecular mechanics and quantum mechanics (specifically, Density Functional Theory - DFT), it is possible to:

Perform a systematic conformational search to identify low-energy structures.

Calculate the relative energies of different conformers to determine the most stable ones.

Predict spectroscopic properties, such as VCD and NMR spectra, for different conformers. This is crucial for interpreting experimental data.

Analyze the non-covalent interactions that stabilize certain conformations.

Role and Applications of Cbz O Benzyl Alpha Methyl D Tyr in Advanced Chemical Synthesis

Utilization as a Chiral Building Block in the Synthesis of Complex Molecules

The primary application of Cbz-O-benzyl-alpha-methyl-D-Tyr lies in its use as a chiral building block. The pharmaceutical industry has a significant and growing demand for single-enantiomer drugs, which drives the need for chiral intermediates and reagents to improve therapeutic efficacy. nih.gov Chiral building blocks are sourced from the chiral pool, resolution of racemates, or, increasingly, through asymmetric synthesis. nih.govresearchgate.net

This compound is particularly valuable for introducing conformational constraints in peptides and other bioactive molecules. The presence of the α-methyl group restricts the rotation around the N-Cα and Cα-C bonds of the amino acid backbone. This constraint helps to stabilize specific secondary structures, such as turns or helical motifs, which can be crucial for biological activity and resistance to enzymatic degradation by peptidases. nih.gov The D-configuration at the alpha-carbon further influences the peptide's three-dimensional shape, often leading to unique pharmacological profiles compared to peptides containing the natural L-amino acid.

In multi-step syntheses, the orthogonal protecting groups (Cbz for the amine and benzyl (B1604629) for the phenol) are critical. They allow for selective deprotection and modification at different stages of the synthesis, enabling the construction of intricate molecules. For example, the Cbz group can be removed via hydrogenolysis, a reaction condition that would also typically cleave the O-benzyl ether, requiring careful strategic planning in the synthetic route. This strategic protection and the inherent chirality are essential in the synthesis of complex natural products and peptidomimetics. nih.gov The synthesis of mixed α/β-peptides, for instance, relies on the precise coupling of protected amino acid units, such as N-Boc-O-benzyl-tyrosine, to form specific tripeptide sequences. mdpi.com

Table 1: Examples of Chiral Building Blocks in Complex Synthesis

| Chiral Building Block | Key Structural Feature(s) | Application in Synthesis | Reference |

|---|---|---|---|

| This compound | D-chiral center, α-methyl group, orthogonal protecting groups | Construction of conformationally constrained peptides and peptidomimetics. | nih.govmdpi.com |

| Boc-NMe-Ile-OMe | N-methylation | Used in the sequential synthesis of a tetrapeptide fragment of Apratoxin A. | nih.gov |

| N-Boc-O-benzyl-L-serine | O-benzyl protection | Precursor for synthesizing novel α-/β-mixed peptides with potential α-amylase inhibitory activity. | mdpi.com |

| (DHQD)2PHAL | Chiral Ligand | Used in Sharpless asymmetric aminohydroxylation to create a chiral amine with 99% e.e. for natural product synthesis. | nih.gov |

Integration into Oligomer and Polymer Synthesis via Controlled Polymerization Methods

The synthesis of polymers with precisely defined architectures, compositions, and functionalities is achieved through controlled polymerization techniques. mdpi.comsigmaaldrich.com These methods, often termed "living" polymerizations, minimize termination reactions, allowing for control over molecular weight and the creation of polymers with narrow molecular weight distributions. sigmaaldrich.com Key controlled radical polymerization (CRP) techniques include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). mdpi.comsigmaaldrich.comnih.gov

A chiral monomer like this compound, after appropriate functionalization to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), can be integrated into polymer chains using these controlled methods. The defined stereochemistry of the monomer is crucial as it can be translated into the stereochemistry of the final polymer, leading to materials with specific tacticity (e.g., isotactic or syndiotactic polymers).

For instance, research on the anionic ring-opening polymerization of benzyl (3R,4R)-3-methylmalolactonate, a chiral β-lactone, yielded a highly isotactic crystalline polymer. nih.gov This demonstrates a clear precedent for how a chiral monomer with a benzyl protecting group can be used to create polymers with a well-defined, stereoregular structure. nih.gov Such polymers, incorporating the unique side chain of the protected tyrosine derivative, could have novel applications in materials science, such as chiral chromatography stationary phases or as scaffolds for biomedical applications.

Table 2: Overview of Controlled Polymerization Methods

| Polymerization Method | Abbreviation | Key Characteristics | Reference |

|---|---|---|---|

| Atom Transfer Radical Polymerization | ATRP | Uses a transition metal catalyst (e.g., copper) to reversibly activate and deactivate polymer chains. Tolerant of many functional groups. | mdpi.comsigmaaldrich.com |

| Reversible Addition-Fragmentation Chain Transfer | RAFT | Employs a chain transfer agent (e.g., a dithioester) to mediate the polymerization, allowing for control over molecular weight and architecture. | mdpi.comsigmaaldrich.com |

| Nitroxide-Mediated Polymerization | NMP | Utilizes a stable nitroxide radical to reversibly cap the growing polymer chain, controlling the polymerization process. | mdpi.comnih.gov |

| Anionic Ring-Opening Polymerization | ROP | Used for cyclic monomers like lactones and lactides, often initiated by strong bases to produce polyesters. Can preserve monomer stereochemistry. | nih.gov |

Precursor for the Generation of Diverse Chemical Libraries

Chemical libraries are collections of distinct compounds used in high-throughput screening to identify new drug leads. This compound serves as an excellent starting scaffold for generating such libraries through combinatorial chemistry. Its multifunctional nature allows for systematic modifications at several points.

N-Terminus Modification: The Cbz group can be removed and replaced with a wide array of other acyl groups, sulfonyl groups, or alkyl groups to explore the structure-activity relationship (SAR) related to the amine functionality.

C-Terminus Modification: The carboxylic acid can be converted into various esters, amides, or other functional groups. It can also be coupled to other amino acids or amines to build a peptide-based library.

Side-Chain Modification: The O-benzyl protecting group can be removed to reveal the phenol (B47542), which can then be alkylated or acylated with diverse substituents. Alternatively, the starting material itself can be varied by using different substituted benzyl bromides in its initial synthesis.

This systematic variation allows for the rapid creation of hundreds or thousands of related, yet structurally distinct, compounds. Each compound in the library maintains the core D-α-methyl tyrosine scaffold, which provides a rigid and defined conformational presentation of the new functional groups for interaction with biological targets.

Table 3: Diversification Strategy for Chemical Library Generation

| Modification Site | Core Scaffold | Example Modifications | Resulting Diversity |

|---|---|---|---|

| N-Amine | (D)-α-methyl-tyrosine | Replace Cbz with Boc, Fmoc, Acetyl, various R-CO- groups. | Varied H-bonding capacity and steric bulk at N-terminus. |

| Phenolic Hydroxyl | Replace Benzyl with methyl, ethyl, substituted benzyls, various R- groups. | Altered electronics and lipophilicity of the aromatic side chain. | |

| Carboxylic Acid | Convert to methyl ester, ethyl ester, various amides (R-NH2), couple with other amino acids. | Modified polarity, solubility, and potential for extended interactions. |

Strategic Applications in Fragment-Based Drug Discovery Building Blocks

Fragment-Based Drug Discovery (FBDD) is a powerful method for developing potent drug candidates by starting with small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.govfrontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.orgfrontiersin.org FBDD offers advantages over traditional high-throughput screening by exploring chemical space more efficiently. researchgate.net

Fragment Elaboration/Growth: If a smaller fragment, such as phenol or a simple tyrosine derivative, is identified as a binder to a target protein, a larger, more complex building block like this compound can be used in a "fragment growth" strategy. frontiersin.org The defined stereochemistry and the α-methyl group provide specific vectors to probe deeper into the binding pocket, potentially forming new, favorable interactions and increasing binding affinity.

Scaffold for Fragment Linking: In cases where two different fragments are found to bind in adjacent pockets of a target, the D-α-methyl tyrosine core can serve as a rigid scaffold to link them together, creating a single, high-affinity molecule.

Complex Fragment Libraries: The compound itself can be part of a library of more complex fragments (molecular weight > 300 Da). Such libraries are used to screen targets that may have broader, more featureless binding sites where smaller, traditional fragments fail to show measurable affinity.

The utility of this building block in FBDD lies in its ability to introduce chirality, conformational restriction, and multiple points for chemical modification in a controlled manner during the hit-to-lead optimization process.

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | N-Carboxybenzyl-O-benzyl-alpha-methyl-D-tyrosine |

| Boc | tert-Butoxycarbonyl |

| Cbz | Carboxybenzyl |

| Fmoc | Fluorenylmethyloxycarbonyl |

| Boc-NMe-Ile-OMe | tert-Butoxycarbonyl-N-methyl-isoleucine methyl ester |

| N-Boc-O-benzyl-L-serine | N-tert-Butoxycarbonyl-O-benzyl-L-serine |

| (DHQD)2PHAL | Hydroquinidine 1,4-phthalazinediyl diether |

Cbz O Benzyl Alpha Methyl D Tyr in Peptidomimetic Design and Peptide Engineering

Impact of α-Methylation on Peptide Conformation and Rigidity

Induction and Stabilization of Specific Secondary Structural Motifs

The steric hindrance caused by the α-methyl group restricts the allowable values of the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This conformational rigidity can be harnessed to induce and stabilize specific secondary structures, such as helices and turns. For instance, the incorporation of α-methylated amino acids has been shown to enhance the helicity of apolipoprotein A-I mimetic peptides. nih.gov This increased helicity can be crucial for the peptide's biological function, such as mediating cholesterol efflux. nih.gov The conformational constraint imposed by α-methylation can also favor the adoption of turn structures, which are critical for receptor recognition and binding in many biologically active peptides. By reducing the entropic penalty associated with adopting a specific conformation upon binding, α-methylation can lead to higher affinity and selectivity for the target receptor. enamine.net

Enhancement of Proteolytic Stability and Metabolic Resistance in Peptidomimetics

One of the major hurdles in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The peptide bond adjacent to an α-methylated amino acid is often resistant to cleavage by these enzymes. nih.gov This increased proteolytic stability is attributed to the steric bulk of the α-methyl group, which can prevent the peptide from fitting into the active site of the protease. nih.gov Consequently, the incorporation of α-methylated residues can significantly prolong the half-life of a peptide in biological systems, enhancing its metabolic resistance. nih.gov This strategy has been successfully employed to improve the stability of various therapeutic peptides. nih.govenamine.net

Consequences of D-Tyrosine Incorporation in Peptides

The stereochemistry of amino acids plays a pivotal role in determining the three-dimensional structure and biological activity of peptides. While proteins are almost exclusively composed of L-amino acids, the incorporation of their D-enantiomers, such as D-tyrosine, into synthetic peptides can confer unique and advantageous properties.

Influence on Receptor Binding and Ligand-Target Interactions

The substitution of an L-amino acid with its D-isomer can dramatically alter the peptide's interaction with its biological target. The side chains of the peptide are presented in a different spatial orientation, which can lead to novel binding modes and potentially enhanced or altered receptor affinity and selectivity. For example, in the context of opioid peptides, the incorporation of D-amino acids has been instrumental in developing highly selective ligands for different opioid receptor subtypes. The specific topography of the tyrosine residue, a key pharmacophore in many opioid ligands, can be precisely controlled through the use of D-isomers and other modifications to probe the topographical requirements of the receptor binding pocket. nih.gov Aromatic amino acids like tyrosine are often critical for receptor binding, and altering their stereochemistry can have a profound impact on these interactions. nih.gov

Modulation of Bioavailability and Pharmacokinetic Profiles through Stereochemical Control

The use of D-amino acids is a well-established strategy to improve the pharmacokinetic properties of peptide-based drugs. Peptides composed entirely or partially of D-amino acids are generally much more resistant to degradation by proteases, which are stereospecific for L-amino acids. This increased stability leads to a longer plasma half-life. Furthermore, the incorporation of D-amino acids can influence a peptide's bioavailability. For instance, a D-peptide developed to target toxic β-amyloid oligomers in Alzheimer's disease demonstrated high bioavailability after various administration routes and a long terminal half-life in plasma. nih.gov This highlights the potential of stereochemical control to develop peptide therapeutics with favorable pharmacokinetic profiles. nih.gov

Design Principles for Peptidomimetics Incorporating Non-Canonical Tyrosine Analogs

The design of peptidomimetics often involves the incorporation of non-canonical amino acids to overcome the limitations of natural peptides. nih.govnih.govresearchgate.net The use of modified tyrosine analogs, such as Cbz-O-benzyl-alpha-methyl-D-Tyr, follows a set of principles aimed at optimizing the peptide's structure and function. nih.govnih.govresearchgate.net

Another key principle is the enhancement of metabolic stability. Both α-methylation and the D-configuration contribute to increased resistance to proteolytic degradation. nih.govnih.govnih.gov The benzyl (B1604629) and Cbz protecting groups on the tyrosine side chain and N-terminus, respectively, also prevent unwanted chemical reactions and can further enhance stability.

The modification of the tyrosine side chain itself is a critical aspect of the design. The phenolic hydroxyl group of tyrosine is often involved in key hydrogen bonding interactions and can be a site of post-translational modifications. nih.gov By protecting this group with a benzyl ether, its hydrogen-bonding capability is removed, which can be desirable to prevent certain interactions or to act as a placeholder for further chemical modification.

Strategic Applications in Advanced Peptide Synthesis Methodologies

Considerations for Solution Phase Peptide Synthesis

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers flexibility in terms of scale and purification of intermediates. The use of this compound in this approach is governed by several key factors.

Solubility and Reactivity: The bulky and hydrophobic nature of the Cbz and benzyl protecting groups, coupled with the alpha-methyl group, can significantly impact the solubility of this compound and the growing peptide chain in common organic solvents. ekb.eg Careful selection of solvent systems, such as mixtures of dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM), is crucial to maintain homogeneity during the coupling reactions.

The steric hindrance at the alpha-carbon, a consequence of the methyl group, slows down the kinetics of peptide bond formation. To overcome this, highly potent coupling reagents are often required to achieve efficient acylation of the amino group of the subsequent amino acid.

Protecting Group Strategy: The Cbz group for N-terminal protection and the benzyl group for the tyrosine side chain are well-established protecting groups in peptide chemistry. nih.govethz.ch Their removal is typically achieved simultaneously through catalytic hydrogenation (e.g., using H₂/Pd-C). organic-chemistry.org This method is generally clean and efficient. However, the presence of other reducible functional groups within the peptide sequence must be considered to ensure orthogonality. Alternative deprotection methods, such as treatment with strong acids like HBr in acetic acid, can also be employed, although care must be taken to avoid side reactions. rsc.org

Table 1: Key Considerations for Solution Phase Synthesis with this compound

| Parameter | Consideration | Typical Approaches |

|---|---|---|

| Solubility | The protected amino acid and growing peptide may have limited solubility. | Use of polar aprotic solvents like DMF, NMP, or solvent mixtures. |

| Coupling Efficiency | Steric hindrance from the α-methyl group can slow down coupling reactions. | Employment of potent coupling reagents (e.g., HATU, HBTU, COMU). |

| Deprotection | Simultaneous removal of Cbz and benzyl groups is often desired. | Catalytic hydrogenation (H₂/Pd-C) is a common and effective method. |

| Side Reactions | Acid-catalyzed side reactions can occur during deprotection. | Careful selection of deprotection conditions and scavengers. |

Adaptations for Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is the workhorse of modern peptide synthesis, prized for its efficiency and amenability to automation. The incorporation of a sterically demanding residue like this compound into an SPPS protocol requires specific adaptations. nih.gov

Resin and Linker Choice: The choice of resin and linker is critical for the successful synthesis of peptides containing this modified amino acid. A resin with good swelling properties in the chosen solvent is essential to ensure accessibility of the reagents to the growing peptide chain. For the synthesis of C-terminally amidated peptides, a Rink amide resin is a common choice. The linker's stability to the repeated coupling and deprotection cycles, as well as its lability under the final cleavage conditions, must be carefully considered.

Coupling and Deprotection Cycles: The steric hindrance of the alpha-methyl group poses a significant challenge to the coupling efficiency in SPPS. Standard coupling conditions may result in incomplete reactions. To drive the coupling to completion, a combination of strategies is often employed:

Potent Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are frequently used to activate the carboxylic acid for coupling.

Extended Coupling Times: Longer reaction times may be necessary to ensure complete acylation.

Double Coupling: Repeating the coupling step can help to drive the reaction to completion.

The Cbz protecting group is not typically used for the temporary Nα-protection in standard Fmoc-based SPPS due to the harsh conditions required for its removal. Instead, this compound would be introduced as a building block with its N-terminus protected by the standard Fmoc group. The Cbz and benzyl groups on the side chain would then be considered permanent protecting groups that are removed during the final cleavage from the resin.

Cleavage from the Resin: The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups. For a peptide containing this compound, a strong acid cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers such as triisopropylsilane (B1312306) (TIS) and water, is used. The benzyl and Cbz groups are generally labile to these strong acidic conditions.

Chemo- and Regioselective Ligation Techniques for Macrocyclization and Conjugation

The unique structural features of this compound can be strategically leveraged in the construction of complex peptide architectures such as macrocyclic peptides and peptide conjugates.

Macrocyclization: The introduction of alpha-methylated amino acids can pre-organize the peptide backbone into a specific conformation, which can favor macrocyclization. nih.gov The Cbz and benzyl protecting groups must be compatible with the chosen cyclization strategy. For instance, in a head-to-tail cyclization, these protecting groups would need to be removed either before or after the cyclization step, depending on the orthogonality of the synthetic route. The phenolic side chain of tyrosine, once deprotected, can also participate in various macrocyclization reactions, forming ether or carbon-carbon bonds with other side chains. researchgate.netnih.gov

Conjugation: The tyrosine side chain is a versatile handle for the site-specific conjugation of peptides to other molecules, such as polymers, lipids, or cytotoxic drugs. nih.govaltabioscience.com The benzyl protecting group on the tyrosine of this compound allows for the selective deprotection of this side chain at a desired stage of the synthesis, enabling regioselective conjugation. For example, after the full peptide has been assembled, the benzyl group can be selectively removed by catalytic hydrogenation, leaving other protecting groups intact, to expose the phenolic hydroxyl group for subsequent chemical modification. This approach is crucial for creating well-defined peptide conjugates with controlled stoichiometry and site of attachment.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Carboxybenzyl | Cbz |

| Dimethylformamide | DMF |

| N-methyl-2-pyrrolidone | NMP |

| Dichloromethane | DCM |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU |

| Trifluoroacetic acid | TFA |

Future Directions in Academic Research Pertaining to Cbz O Benzyl Alpha Methyl D Tyr

Development of Novel and Greener Stereoselective Synthetic Pathways

The synthesis of α-methylated amino acids like Cbz-O-benzyl-alpha-methyl-D-Tyr often involves multi-step procedures that can be resource-intensive. iris-biotech.de A primary area for future research lies in the development of more efficient and environmentally benign synthetic methodologies.

Current strategies for creating α-methylated amino acids can be complex. iris-biotech.de Future research will likely focus on catalytic asymmetric methods to establish the chiral center with the D-configuration in a more direct and atom-economical manner. The exploration of novel catalysts, including organocatalysts and enzymes, could lead to syntheses with higher stereoselectivity and reduced environmental impact.

Exploration of this compound as a Probe for Conformational Studies

The incorporation of α-methylated amino acids into peptides is known to impose significant conformational constraints. nih.govenamine.net The methyl group on the α-carbon restricts the rotation around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, often inducing helical or turn-like structures. nih.gov This makes this compound a valuable tool for probing the relationship between peptide conformation and biological activity.

Future research could systematically incorporate this modified amino acid into various peptide sequences to study its effect on secondary structure. Techniques such as circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the conformational preferences imparted by the this compound residue. nih.gov These studies would provide valuable insights into how specific structural constraints influence peptide folding and interaction with biological targets. The D-configuration of the amino acid adds another layer of complexity and potential for creating unique peptide architectures not accessible with L-amino acids.

Integration into Advanced Bioconjugation and Bioorthogonal Chemistry Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org These reactions typically involve a pair of mutually reactive functional groups that are abiotic. nih.gov The unique structure of this compound, while not inherently bioorthogonal, provides a scaffold that can be further modified to include bioorthogonal handles.

For instance, the benzyl (B1604629) or Cbz protecting groups could be replaced with or functionalized to include moieties such as azides or alkynes, which are commonly used in bioorthogonal reactions like the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition. acs.orgnih.gov This would allow for the site-specific labeling of peptides containing this compound with imaging agents, drug molecules, or other probes for studying their localization and interactions within a cellular environment.

Furthermore, the development of novel bioorthogonal reactions is an ongoing area of research. Future work could explore the possibility of designing new chemistries that are specifically compatible with the functional groups present in this compound or its derivatives, expanding the toolkit available for chemical biology.

Computational Design and Prediction of Modified Amino Acid Properties for Targeted Applications

Computational methods are becoming increasingly powerful in predicting the properties of molecules and guiding the design of new functional compounds. nih.govamazonaws.com In the context of this compound, computational modeling can be a valuable tool for predicting its impact on peptide structure and function.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides containing this modified amino acid, providing insights that complement experimental techniques like NMR and CD spectroscopy. nih.gov Furthermore, quantum mechanics (QM) calculations can be employed to understand the electronic properties of the molecule and its potential interactions with other molecules.

Looking ahead, computational protein design software could be used to identify optimal positions for incorporating this compound into a peptide or protein to achieve a desired structural or functional outcome, such as enhanced stability or binding affinity to a specific target. nih.govnih.gov These predictive models can help to streamline the experimental process by prioritizing the most promising candidates for synthesis and testing.

Expansion of Structural Mimicry in Advanced Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against proteolytic degradation. enamine.net The incorporation of α-methylated amino acids is a well-established strategy for creating peptidomimetics. nih.govenamine.net this compound, with its constrained conformation and non-natural D-configuration, is an excellent building block for the construction of advanced peptidomimetic scaffolds.

Future research could focus on using this modified amino acid to create mimics of specific secondary structures, such as β-turns or α-helices. nih.gov These peptidomimetic scaffolds could then be used to target protein-protein interactions that are often difficult to disrupt with small molecules. wisc.eduscilit.com The benzyl group on the tyrosine side chain also offers a point for further chemical modification, allowing for the introduction of diverse functionalities to optimize binding to a biological target. nih.gov By systematically exploring the structural possibilities offered by this compound, researchers can develop novel peptidomimetics with potential therapeutic applications.

Q & A

Q. Table 1: Example Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 12–24 hours | Prolonged time reduces side products |

| Solvent | Dichloromethane (DCM) | High solubility, low racemization |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates benzylation efficiency |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify the Cbz group (δ 7.2–7.4 ppm, aromatic protons) and benzyl ether (δ 4.5–5.0 ppm, -OCH₂Ph). The alpha-methyl group appears as a singlet (δ 1.2–1.5 ppm).

- ¹³C NMR : Confirm the carbamate carbonyl (δ 155–160 ppm) and benzyl carbons (δ 70–75 ppm for -OCH₂Ph) .

- Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify the molecular ion ([M+H]⁺) with <2 ppm mass accuracy.

- Polarimetry : Measure optical rotation to confirm enantiomeric purity (α²⁵_D ≈ +15° to +25° for D-Tyr derivatives) .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound across studies?

Methodological Answer:

Contradictions often arise from variations in protecting group stability or purification protocols. To address this:

Critical Literature Review : Compare reaction conditions (e.g., solvent, catalyst loading) across studies using systematic frameworks like PICO (Population: reaction components; Intervention: synthetic steps) .

Controlled Replication : Reproduce conflicting protocols with strict adherence to reported parameters. Monitor intermediates via TLC/HPLC to identify divergences .

Data Triangulation : Cross-validate results using orthogonal techniques (e.g., IR spectroscopy for carbonyl confirmation, X-ray crystallography for stereochemical validation) .

Advanced: What computational strategies are suitable for modeling the conformational effects of the alpha-methyl group in this compound within peptide chains?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to analyze steric hindrance from the alpha-methyl group. Monitor backbone dihedral angles (ϕ/ψ) to assess conformational rigidity .

- Density Functional Theory (DFT) : Calculate energy barriers for rotational isomerism of the benzyl ether group. Basis sets like B3LYP/6-31G* are recommended for accuracy .

- Comparative Analysis : Benchmark results against non-methylated analogs (e.g., Cbz-O-benzyl-D-Tyr) to isolate methyl group effects .

Q. Table 2: Key Computational Findings

| Property | Alpha-Methyl Derivative | Non-Methylated Analog |

|---|---|---|

| Backbone Flexibility | Reduced (ΔG = +2.1 kcal/mol) | Higher flexibility |

| Solvent Accessibility | Decreased by 18% | Standard |

Basic: What are best practices for ensuring reproducibility in synthesizing this compound?

Methodological Answer:

- Detailed Protocols : Document all steps, including inert atmosphere requirements (N₂/Ar) and moisture-sensitive handling .

- Batch Consistency : Use calibrated equipment (e.g., syringe pumps for reagent addition) and validate starting material purity via certificates of analysis (CoA).

- Data Sharing : Deposit raw spectral data (NMR, HPLC) in repositories like Zenodo or Figshare, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How do steric effects from the alpha-methyl group influence this compound’s reactivity in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Kinetic Studies : Conduct competitive coupling experiments with Fmoc-protected amino acids. Measure reaction rates via UV-Vis monitoring (e.g., depletion of active ester intermediates) .

- Resin Swelling Analysis : Use SEM to assess how steric bulk affects resin penetration during SPPS. Correlate with coupling efficiency (e.g., Kaiser test results) .

- Side Reaction Mitigation : Introduce microwave-assisted synthesis (50°C, 30 min) to overcome steric hindrance, with real-time FTIR monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.